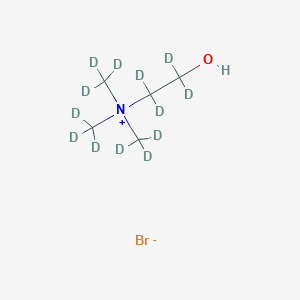Choline bromide (D13)
CAS No.: 203645-64-1
Cat. No.: VC2861475
Molecular Formula: C5H14BrNO
Molecular Weight: 197.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 203645-64-1 |
|---|---|
| Molecular Formula | C5H14BrNO |
| Molecular Weight | 197.15 g/mol |
| IUPAC Name | (1,1,2,2-tetradeuterio-2-hydroxyethyl)-tris(trideuteriomethyl)azanium;bromide |
| Standard InChI | InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D2,5D2; |
| Standard InChI Key | JJCWKVUUIFLXNZ-TYBPHYHNSA-M |
| Isomeric SMILES | [2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])O.[Br-] |
| SMILES | C[N+](C)(C)CCO.[Br-] |
| Canonical SMILES | C[N+](C)(C)CCO.[Br-] |
Introduction
Chemical Structure and Properties
Molecular Composition and Identification
Choline-d13 Bromide possesses distinctive chemical parameters that differentiate it from standard choline bromide while maintaining similar chemical reactivity profiles. The key specifications are presented in the following table:
The compound features a quaternary ammonium structure with a hydroxyl group, where specific hydrogen positions have been replaced with deuterium atoms, creating a distinct isotopic labeling pattern .
Structural Characteristics
Choline-d13 Bromide features a quaternary ammonium cation paired with a bromide counterion. The deuterium labeling occurs at specific positions within the molecule: nine deuterium atoms replace hydrogens in the three methyl groups attached to the nitrogen (trimethyl-d9), and four deuterium atoms substitute the hydrogens in the ethyl chain (1,1,2,2-d4) .
The molecular structure can be represented through various notations:
-
SMILES: C(N+(C([2H])([2H])[2H])C([2H])([2H])[2H])(C(O)([2H])[2H])([2H])[2H].[Br-]
-
Alternative SMILES: [Br-].[2H]C([2H])([2H])N+(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])O
-
InChI: InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D2,5D2;
Physical Properties
Choline-d13 Bromide appears as a solid at room temperature . It is hygroscopic and soluble in water, consistent with the properties of quaternary ammonium salts. The compound is typically stored at room temperature, though some suppliers recommend storage at -20°C for extended stability .
Isotopic Labeling Pattern
The deuterium labeling in Choline-d13 Bromide follows a specific pattern that provides distinctive mass spectrometric characteristics:
-
N,N,N-trimethyl-d9: Each of the three methyl groups attached to the nitrogen atom contains three deuterium atoms instead of hydrogen, accounting for nine deuterium atoms
-
1,1,2,2-d4: The ethylene chain between the nitrogen and the hydroxyl group contains four deuterium atoms
This labeling strategy creates a compound with a mass shift of +13 atomic mass units compared to non-deuterated choline bromide, making it easily distinguishable in mass spectrometric analyses while maintaining virtually identical chemical behavior .
Applications in Research
Analytical Chemistry Applications
Choline-d13 Bromide serves primarily as an internal standard for quantitative analysis in liquid chromatography-mass spectrometry (LC-MS) and related techniques . The deuterium labeling provides a mass shift that allows for accurate quantification of non-labeled choline in biological samples while compensating for matrix effects and variations in instrument response.
The compound's utility extends to:
-
Quantification of choline in biological fluids and tissues
-
Metabolomic studies tracking choline metabolism
-
Pharmaceutical analyses for drug formulations containing choline
Metabolic Research
As a stable isotope-labeled compound, Choline-d13 Bromide enables researchers to conduct tracer studies investigating choline metabolism pathways. The deuterium labeling allows tracking of metabolic transformations through mass spectrometric detection of labeled metabolites derived from choline, including phosphocholine, betaine, and acetylcholine .
Comparative Analysis with Related Compounds
Comparison with Non-deuterated Choline Bromide
While Choline-d13 Bromide shares chemical properties with non-deuterated choline bromide (CAS 1927-06-6), the deuterium labeling creates specific distinctions:
Related Deuterated Derivatives
Several related deuterated choline compounds exist with different labeling patterns:
-
Choline-1,1,2,2-d4 Bromide (CAS 285979-69-3): Contains only 4 deuterium atoms in the ethylene chain
-
Choline-d9 Bromide (N,N,N-trimethyl-d9): Contains 9 deuterium atoms in the methyl groups
-
Acetylcholine-d13 Bromide: The deuterated analog of acetylcholine with similar labeling pattern
These variations offer researchers options for selecting isotopically labeled standards appropriate for specific analytical requirements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume